Risotilide

Cardiac Electrophysiology Receptor Pharmacology Class III Antiarrhythmics

Select Risotilide for electrophysiology protocols requiring isolated IKr/IK blockade without sympatholytic confounds. Unlike racemic sotalol or almokalant, Risotilide lacks β-adrenoceptor binding, eliminating the need for additional control experiments. Validated in feline LVH models to narrow ERP dispersion and reduce ventricular vulnerability, and characterized for concentration-dependent ΔAH reduction in AV nodal studies. Specify this tool for precise, reproducible cardiac action potential and refractoriness investigation.

Molecular Formula C15H27N3O4S2
Molecular Weight 377.5 g/mol
CAS No. 120688-08-6
Cat. No. B1679345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRisotilide
CAS120688-08-6
Synonymsenzenesulfonamide, N-(1-methylethyl)-N-(2-((1-methylethyl)amino)ethyl)-4-((methylsulfonyl)amino)-, monohydrochloride
risitolide
risotilide
risotilide hydrochloride
WY 48986
WY-48986
Molecular FormulaC15H27N3O4S2
Molecular Weight377.5 g/mol
Structural Identifiers
SMILESCC(C)NCCN(C(C)C)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C
InChIInChI=1S/C15H27N3O4S2/c1-12(2)16-10-11-18(13(3)4)24(21,22)15-8-6-14(7-9-15)17-23(5,19)20/h6-9,12-13,16-17H,10-11H2,1-5H3
InChIKeyGLIRXHQYWRYQDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Risotilide (CAS 120688-08-6): Class III Antiarrhythmic Potassium Channel Blocker for Research Procurement


Risotilide (WY-48986) is a benzenesulfonamide class III antiarrhythmic agent that inhibits voltage-dependent potassium channels to prolong cardiac action potential duration and effective refractory periods without affecting β-adrenoceptor binding [1]. Developed as a sematilide derivative, it reached Phase 2 clinical evaluation for cardiac arrhythmias before discontinuation, making it a reference tool for electrophysiological research on selective IKr/IK blockade [2].

Risotilide Cannot Be Replaced by d,l-Sotalol or Sematilide in IKr-Focused Electrophysiology Studies


Class III antiarrhythmic agents share a common mechanism of action potential prolongation, yet their receptor pharmacology, rate-dependent behavior, and tissue-specific electrophysiological profiles differ substantially. Risotilide is devoid of β-adrenoceptor binding activity, distinguishing it from mixed-action agents such as racemic sotalol (which carries significant β-blockade) and from analogs like almokalant that retain β-adrenoceptor structural features [1]. Additionally, rate-dependent conduction effects in the atrioventricular node differ between risotilide and other second-generation class III agents including clofilium and dofetilide, preventing interchangeable use in protocols evaluating AV nodal reentry or His-Purkinje conduction [2].

Quantitative Differentiation of Risotilide from Key Class III Comparators: Evidence-Based Procurement Guide


Risotilide Lacks β-Adrenoceptor Binding Activity, Unlike Racemic Sotalol and Almokalant

Risotilide is pharmacologically distinct from mixed-action class III agents due to its absence of β-adrenoceptor binding activity. Racemic sotalol, the class III prototype, exerts both potassium channel blockade and non-selective β-adrenoceptor antagonism. Almokalant, a structurally related benzenesulfonamide, retains β-adrenoceptor blocking structural features. Risotilide represents a pure voltage-dependent potassium channel inhibitor devoid of confounding sympatholytic activity [1].

Cardiac Electrophysiology Receptor Pharmacology Class III Antiarrhythmics

Risotilide Narrowed Dispersion of Repolarization in Left Ventricular Hypertrophy, Verapamil Did Not

In a feline aortic-banding model of left ventricular hypertrophy (LVH), risotilide significantly narrowed the dispersion of effective refractory period (ERP) and monophasic action potential duration (MAPD) while markedly reducing ventricular vulnerability to fibrillation. In contrast, verapamil (a calcium channel blocker) produced no significant effect on any of these electrophysiological parameters, nor did it alter ventricular fibrillation threshold [1].

Ventricular Arrhythmogenesis Left Ventricular Hypertrophy Dispersion of Refractoriness

Risotilide and Dofetilide Exhibit Similar Rate-Dependent AV Nodal Conduction Profile, Clofilium Differs

In perfused isolated rabbit heart preparations, risotilide and dofetilide shared a common rate-dependent limitation: neither drug affected AHmax at the 250-ms basic cycle length (BCL), whereas clofilium significantly reduced AHmax and ΔAH at this shorter cycle length. At the 400-ms BCL, all three drugs decreased AHmax and ΔAH [1]. This pattern suggests risotilide and dofetilide may be less effective than clofilium at preventing AV nodal reentrant tachycardias under conditions of faster heart rates.

AV Nodal Reentry Rate-Dependent Conduction Class III Antiarrhythmics

Risotilide Exhibits Concentration-Dependent Decrease in ΔAH in Isolated AV Node Preparations

In perfused rabbit AV node studies, risotilide produced a concentration-dependent decrease in ΔAH (the difference between maximal and minimal atrio-His conduction intervals), indicating selective elimination of slow antegrade AV nodal conduction. ΔAH decreased from a pre-drug baseline of 56 ± 15 ms to 29.2 ± 16.9 ms at 3 μM and to 13.7 ± 5.9 ms at 6 μM (n=6). The AV node effective refractory period increased reciprocally from 91 ± 15 ms (pre-drug) to 139 ± 16 ms at 3 μM and 170 ± 16 ms at 6 μM [1].

AV Node Electrophysiology Class III Antiarrhythmics Concentration-Response

Risotilide Blocks Calcium-Dependent Potassium Channels (KCa) with Lower Potency Than UK-68798 and Tedisamil

In patch-clamp studies of CA1 hippocampal neurons, risotilide (WY-48986), UK-68798 (dofetilide), and tedisamil (KC-8857) all produced voltage-independent block of calcium-dependent potassium channels (KCa) at low concentrations (0.1-10 μM), characterized by rapid flickering behavior without affecting current amplitude. The rank order of potency for KCa channel block was UK-68798 > tedisamil > risotilide, with UK-68798 reducing mean open time by 50% at approximately 0.4 μM [1].

Potassium Channel Pharmacology Patch-Clamp Electrophysiology Neuronal KCa

Risotilide Research Applications: Evidence-Backed Experimental Scenarios


Pure Class III Electrophysiology Studies Requiring No β-Adrenoceptor Confound

Investigators studying the isolated effects of IKr/IK blockade on action potential duration and refractoriness should select risotilide over racemic sotalol or almokalant. Its demonstrated absence of β-adrenoceptor binding activity eliminates sympatholytic confounds that would otherwise require additional control experiments or statistical adjustments [1].

Left Ventricular Hypertrophy Arrhythmogenesis Models: Evaluating Dispersion of Repolarization

In feline LVH models where increased dispersion of refractoriness (baseline ERP dispersion 35±11 ms vs. sham 12±4 ms) drives arrhythmogenic substrate, risotilide has been validated to narrow this dispersion and reduce ventricular vulnerability to fibrillation. Calcium channel blockers such as verapamil lack this effect, making risotilide the appropriate tool for studying potassium channel-dependent mechanisms of arrhythmia protection in hypertrophied myocardium [1].

AV Nodal Slow Pathway Conduction Studies at Moderate Heart Rates

For protocols investigating AV nodal reentry mechanisms or slow pathway conduction at longer cycle lengths (400 ms BCL), risotilide provides reliable concentration-dependent reduction of ΔAH. The established concentration-response relationship (ΔAH reduction from 56±15 ms at baseline to 29.2±16.9 ms at 3 μM) supports precise dosing for experimental manipulation of AV nodal electrophysiology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Risotilide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.